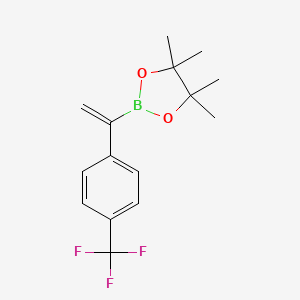

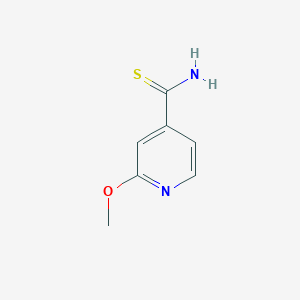

![molecular formula C13H14N4O2 B2589284 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile CAS No. 2380077-46-1](/img/structure/B2589284.png)

3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule. It contains an oxazolidinone ring, a pyrrolidine ring, and a pyridine ring. Oxazolidinones are a class of compounds that often exhibit biological activity and are used in drug design . Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . Pyridines are aromatic heterocyclic compounds similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings: the oxazolidinone, pyrrolidine, and pyridine. The oxazolidinone and pyrrolidine rings would likely impart some degree of polarity to the molecule, while the pyridine ring would contribute to its aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the three rings. The oxazolidinone ring might be susceptible to reactions involving the carbonyl group, while the pyrrolidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazolidinone and pyrrolidine rings might make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Reactivity

- The compound is related to research on the synthesis and reactivity of azomethine ylides, including those generated through decarboxylative condensation of α-amino acids with carbonyl compounds, leading to various heterocyclic compounds like pyrrolidines and oxazolidines (Tsuge, Kanemasa, Ohe, & Takenaka, 1987). This research emphasizes the potential for creating diverse heterocyclic frameworks that could be fundamental in developing novel pharmaceuticals and materials.

Antibacterial Agents

- Piperazinyl oxazolidinone antibacterial agents, including derivatives containing pyridine, diazene, or triazene heteroaromatic rings, have shown significant activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. Such studies highlight the therapeutic potential of oxazolidinone derivatives in treating resistant bacterial infections (Tucker et al., 1998).

Inhibition of Xanthine Oxidoreductase

- Research on "4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051)" has shown potent inhibitory effects on xanthine oxidoreductase, suggesting its application in treating hyperuricemia. The mechanism involves both competitive and mechanism-based inhibition, demonstrating the compound's potential as a candidate for clinical treatment of diseases like gout (Matsumoto, Okamoto, Ashizawa, & Nishino, 2011).

Antimicrobial and Antimycobacterial Activity

- The synthesis and pharmacological evaluation of azo dyes incorporating 2-aminothiazole and pyridone derivatives have shown considerable antimicrobial and antimycobacterial activities. Such compounds, through their biological activity against various microorganisms, contribute to the development of new therapeutic agents (Ravi et al., 2020).

Gram-Negative Bacterial Activity

- Nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against fastidious gram-negative organisms, like Haemophilus influenzae and Moraxella catarrhalis, have been developed, showcasing the expansion of oxazolidinone antibacterial agents' spectrum to include Gram-negative organisms. This broadened activity spectrum points to new directions for antibacterial therapy, especially against organisms that are currently difficult to treat (Genin et al., 2000).

Future Directions

properties

IUPAC Name |

3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c14-8-11-12(2-1-4-15-11)16-5-3-10(9-16)17-6-7-19-13(17)18/h1-2,4,10H,3,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHUAZGZVPMIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C3=C(N=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)

![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)

![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2589216.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)

![4-Chloro-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2589219.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2589224.png)